4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by its complex molecular structure, combining a 3,4-dihydroisoquinoline moiety with a benzamide and a benzo[d]thiazol unit, connected through a sulfonyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 3,4-dihydroisoquinoline core: : This step often involves cyclization reactions starting from precursor molecules such as phenethylamine derivatives.
Introduction of the sulfonyl group: : Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with 4,7-dimethylbenzo[d]thiazol-2-amine: : This is done under controlled conditions, typically involving an amide coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate).
Final Purification: : Crystallization or chromatographic techniques ensure the purity of the final compound.
Industrial Production Methods
Scaling up to industrial levels, these reactions require optimization to enhance yield and cost-effectiveness, often through:
Continuous Flow Synthesis: : Streamlining the steps to flow processes can enhance efficiency and safety.
Automated Reaction Monitoring: : Utilizing in-line monitoring technologies like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) to ensure reaction completeness and product purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo a variety of chemical reactions:
Oxidation: : Especially in the presence of strong oxidizing agents like peracids or KMnO₄.
Reduction: : Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Particularly nucleophilic substitutions at the sulfonyl or benzamide functionalities.
Common Reagents and Conditions
Oxidation: : Peracids, such as meta-chloroperbenzoic acid (m-CPBA), and strong oxidizers like potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: : Conditions vary depending on the nature of the substituent; typical reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation.
Major Products
Products depend on the specific reaction conditions but often include various oxidized or reduced forms of the original compound, or derivatives resulting from substitution reactions.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology
It can act as a molecular probe, helping to investigate biological processes and pathways.
Medicine
Industry
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide may be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The specific mechanism of action varies based on its application, but generally involves:
Molecular Targets: : Enzymes or receptors where it binds and modulates activity.
Pathways: : Can be involved in inhibiting or activating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-sulfonyl-N-(benzo[d]thiazol-2-yl)benzamides
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamides
Uniqueness
The unique combination of the 3,4-dihydroisoquinoline unit with a sulfonyl bridge to the benzo[d]thiazol moiety gives it distinct physical, chemical, and biological properties that can be leveraged for specialized applications in research and industry.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-7-8-17(2)23-22(16)26-25(32-23)27-24(29)19-9-11-21(12-10-19)33(30,31)28-14-13-18-5-3-4-6-20(18)15-28/h3-12H,13-15H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUMNHWFSERGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.